N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
This compound is a hybrid organic molecule integrating a thiazolidinone core, an indole moiety, and an acetamide group. The thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is substituted with a dodecyl chain at position 3, while the indole ring is fused with the thiazolidinone via a conjugated Z-configuration double bond. The acetamide side chain is N-linked to a 2,4-dimethylphenyl group. Thiazolidinone-indole hybrids are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
CAS No. |
618081-19-9 |
|---|---|
Molecular Formula |
C33H41N3O3S2 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C33H41N3O3S2/c1-4-5-6-7-8-9-10-11-12-15-20-35-32(39)30(41-33(35)40)29-25-16-13-14-17-27(25)36(31(29)38)22-28(37)34-26-19-18-23(2)21-24(26)3/h13-14,16-19,21H,4-12,15,20,22H2,1-3H3,(H,34,37)/b30-29- |
InChI Key |
SSKWPJNHFNMALP-FLWNBWAVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic compound with potential biological activities. This article explores its biological activity, particularly in terms of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a complex structure that includes thiazolidinone and indole moieties. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, which are structurally related to the compound . For instance, compounds containing the thiazolidinone scaffold have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS Cancer) | 72.11 |
These results indicate that modifications in the thiazolidinone structure can lead to enhanced anticancer efficacy, suggesting that N-(2,4-dimethylphenyl)-2-[...] may exhibit similar properties due to its structural components .
The mechanism by which thiazolidinone derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. For example, some compounds have been shown to inhibit SHP-2, a non-receptor protein tyrosine phosphatase involved in cell signaling pathways that regulate growth factors and cytokines . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure of N-(2,4-dimethylphenyl)-2-[...] plays a crucial role in its biological activity. The presence of specific substituents on the thiazolidinone ring can significantly affect its potency. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 2,4-dimethylphenyl group in the target compound distinguishes it from analogs with halogenated or methoxy-substituted aryl rings:
- For example, N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide exhibits increased antimicrobial potency compared to non-halogenated derivatives .
- N-(3-methylphenyl) analogs (e.g., ): Methyl groups at the meta position may sterically hinder interactions with bulkier biological targets, though they improve metabolic stability .
- N-(2,4-dimethoxyphenyl) analogs (): Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability due to increased polarity .
Alkyl Chain Modifications on the Thiazolidinone Ring
The 3-dodecyl chain in the target compound contrasts with shorter or branched alkyl chains in related structures:
- 3-Hexyl analogs (): Shorter chains reduce lipophilicity, which may limit cellular uptake but improve aqueous solubility. For instance, 2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide shows moderate anticancer activity in vitro .
- 3-Isopropyl and 3-isobutyl analogs (): Branched chains introduce steric effects that may disrupt packing in crystalline lattices, as seen in N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide, which exhibits altered crystallinity compared to linear-chain derivatives .
Functional Group Additions
- Fluorobenzyl-substituted analogs (): Fluorine atoms increase electronegativity and metabolic stability. N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide demonstrates enhanced α-glucosidase inhibition, likely due to fluorine’s electron-withdrawing effects .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Lipophilicity-Bioactivity Relationship: The dodecyl chain in the target compound likely enhances membrane permeability, critical for intracellular targets, but may reduce solubility in aqueous media. This trade-off is less pronounced in analogs with shorter alkyl chains (e.g., hexyl) .
- Electron-Withdrawing Effects : Halogen substituents (Cl, F) improve binding affinity to enzymes like α-glucosidase or microbial proteases, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
